Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane
Overview
Description
Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane is a useful research compound. Its molecular formula is C16H19F17Si and its molecular weight is 562.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alcohol Protection and Reactivity Studies : Diisopropyl fluorous silyl groups, including Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl, have been compared to standard triisopropylsilyl (TIPS) groups in terms of stability and reactivity in alcohol protection. It was found that these fluorous silyl ethers are more labile towards cleavage by acids and fluoride compared to TIPS ethers (Sancho, Wang, Sui, & Curran, 2009).
Synthesis of Anti-α-Hydroxyallylation of Aldehydes : Diisopropyl tartrate-modified boronates were used for the enantioselective synthesis of substituted anti-3,4-dihydroxy-1-butenes via the anti-α-hydroxyallylation of aldehydes. The synthesis involved the use of diisopropyl-substituted compounds, showcasing their utility in complex organic syntheses (J. A. H. and W. Roush, 1997).
Catalytic Synthesis of Oligosiloxanes and Germasiloxanes : Diisopropyl-substituted silanediols have been functionalized using metalating agents like 2-methylallylsilanes or 2-methylallylgermanes in the presence of scandium trifluoromethanesulfonate. This resulted in the synthesis of new linear tri- and tetrasiloxanes or germasiloxanes under mild conditions (Hreczycho, Kuciński, Pawluć, & Marciniec, 2013).
Generation and Trapping of Bis(dialkylamino)silylenes : The reduction of dichlorobis(diisopropylamino)silane led to the generation of bis(diisopropylamino)silylene, which was successfully trapped in various reactions. This study provided evidence for the existence of the bridged-dimer of diaminosilylenes (Sakamoto, Tsutsui, Sakurai, & Kira, 1997).
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-di(propan-2-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8,34H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDVGYAJGMBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F17Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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